molecular formula C15H16FN3O5S B5701022 2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-morpholin-4-ylsulfonylbenzamide

2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-morpholin-4-ylsulfonylbenzamide

Cat. No.: B5701022
M. Wt: 369.4 g/mol
InChI Key: NHSPDFLEBOWICI-UHFFFAOYSA-N
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Description

2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-morpholin-4-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a fluoro group, a morpholinylsulfonyl group, and an oxazolyl group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O5S/c1-10-8-14(18-24-10)17-15(20)12-9-11(2-3-13(12)16)25(21,22)19-4-6-23-7-5-19/h2-3,8-9H,4-7H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSPDFLEBOWICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the fluoro group through electrophilic fluorination. The morpholinylsulfonyl group is then added via sulfonylation, and finally, the oxazolyl group is introduced through cyclization reactions. Each step requires specific reagents and conditions, such as the use of anhydrous solvents, controlled temperatures, and catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and ensuring the reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-morpholin-4-ylsulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluoro group can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, inert atmospheres, and the use of catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various halogenated derivatives.

Scientific Research Applications

2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-fluoro-N-(5-methyl-1,2-oxazol-3-yl)-5-morpholin-4-ylsulfonylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluoro group enhances its stability and reactivity, while the morpholinylsulfonyl and oxazolyl groups contribute to its versatility in various applications.

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